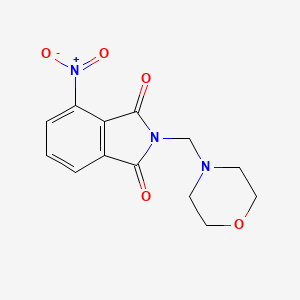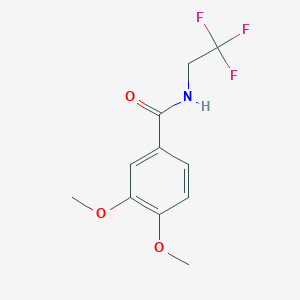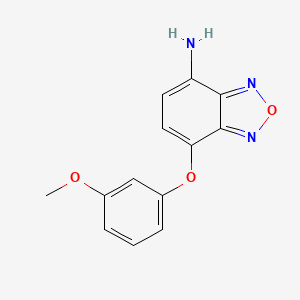
2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active compounds . The nitro group and the isoindoline-1,3-dione moiety could potentially contribute to its reactivity and possible biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholine derivatives can generally be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves coupling, cyclization, and reduction reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (ESI-HRMS) could be used to elucidate its structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity measurements could be used to analyze its properties .
Scientific Research Applications
- Findings : Molecular docking studies revealed that the compound interacts with these enzymes with moderate to high affinity. Derivative 14 exhibited the best binding affinity compared to reference products .
- Examples : These compounds contribute to corrosion protection, enhance surface properties, and serve as catalyst ligands .
- Anti-Obesity Potential : Phendimetrazine, derived from morpholine, shows promise as an anti-obesity drug .
- AD Inhibitors : Some morpholine-based compounds inhibit enzymes associated with Alzheimer’s disease progression .
- Nanowire Modulation : The compound’s derivatives could potentially be used in the rational design and fabrication of high-efficiency MnO2-based nanowire materials for environmental catalysis .
Enzyme Inhibition Studies
Industrial Applications
Pharmaceutical Properties
Biological and Therapeutic Effects
Materials Science
Spectroscopic Studies
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and potential biological effects. It’s important to handle all chemicals with appropriate safety precautions. A Safety Data Sheet (SDS) would provide specific information about its hazards, but such a document is not available for this compound .
Future Directions
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-12-9-2-1-3-10(16(19)20)11(9)13(18)15(12)8-14-4-6-21-7-5-14/h1-3H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAATWMYWACGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholinomethyl)-4-nitroisoindoline-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-methyl-5-nitrophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2843710.png)



![2-[(4-Bromophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2843715.png)



![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)

